4,5-Difluoro-1H-benzo[d]imidazol-2-amine
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Overview
Description
4,5-Difluoro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriately substituted o-phenylenediamines with formic acid or its derivatives. One common method is the reaction of 4,5-difluoro-o-phenylenediamine with formamide under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
4,5-Difluoro-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent .
Comparison with Similar Compounds
- 4,5-Dichloro-1H-benzo[d]imidazol-2-amine
- 4,5-Dimethyl-1H-benzo[d]imidazol-2-amine
- 4,5-Dibromo-1H-benzo[d]imidazol-2-amine
Comparison: 4,5-Difluoro-1H-benzo[d]imidazol-2-amine is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its chloro, methyl, and bromo analogs. The fluorine atoms also influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Properties
Molecular Formula |
C7H5F2N3 |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
4,5-difluoro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H3,10,11,12) |
InChI Key |
QFOXRSPCDPVIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)N)F)F |
Origin of Product |
United States |
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